4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone
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Overview
Description
4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . It is characterized by the presence of a tert-butyl group and a dioxane ring attached to a propiophenone backbone . This compound is used primarily in research and industrial applications.
Preparation Methods
The synthesis of 4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone involves several steps. One common method includes the reaction of 4’-tert-butylpropiophenone with 1,3-dioxane under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone undergoes various chemical reactions, including:
Scientific Research Applications
4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The dioxane ring and tert-butyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone can be compared with other similar compounds, such as:
4’-Tert-butylpropiophenone: Lacks the dioxane ring, making it less versatile in certain reactions.
3-(1,3-Dioxan-2-YL)-4’-isopropylpropiophenone: Contains an isopropyl group instead of a tert-butyl group, affecting its reactivity and applications.
3-(1,3-Dioxan-2-YL)-4’-ethylpropiophenone: Features an ethyl group, which influences its chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of 4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-17(2,3)14-7-5-13(6-8-14)15(18)9-10-16-19-11-4-12-20-16/h5-8,16H,4,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNPGPYSPKMNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645995 |
Source
|
Record name | 1-(4-tert-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-32-9 |
Source
|
Record name | 1-(4-tert-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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